7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Vue d'ensemble

Description

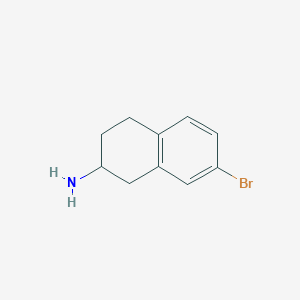

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C10H12BrN It is a brominated derivative of 1,2,3,4-tetrahydronaphthalen-2-amine, featuring a bromine atom at the 7th position of the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and reactant concentration, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,2,3,4-tetrahydronaphthalen-2-amine.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.

Major Products:

Oxidation: Naphthalenone derivatives.

Reduction: 1,2,3,4-tetrahydronaphthalen-2-amine.

Substitution: Various substituted naphthalen-2-amines.

Applications De Recherche Scientifique

Medicinal Chemistry

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine has been investigated for its potential therapeutic properties:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. A study showed that it upregulated antioxidant enzymes and reduced apoptosis markers in neuronal cultures .

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and modulation of key proteins involved in cell survival .

Biological Studies

The compound's interactions with biological systems have been a focus of several studies:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes critical for cancer cell proliferation and survival. This interaction may lead to the development of new anticancer therapies .

- Antimicrobial Activity : The compound has demonstrated moderate antibacterial activity against Gram-positive bacteria and notable antifungal effects against Candida albicans. Its Minimum Inhibitory Concentration (MIC) values indicate significant potential for further exploration in antimicrobial applications.

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique brominated structure allows for various substitution reactions that can lead to the production of dyes and pigments.

Case Study 1: Neuroprotective Activity

A notable study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The findings indicated a significant upregulation of antioxidant enzymes and a reduction in apoptosis markers. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that it could effectively inhibit the growth of multiple cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The study highlighted its potential as a candidate for drug development in oncology .

Mécanisme D'action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydronaphthalen-2-amine: The non-brominated parent compound.

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A positional isomer with the bromine atom at the 1st position.

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol: An alcohol derivative with a hydroxyl group at the 2nd position.

Uniqueness: 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This positional specificity allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Activité Biologique

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 226.11 g/mol

- CAS Number : 865472-04-4

This compound features a bromine atom at the 7-position of the tetrahydronaphthalene ring, which influences its reactivity and biological properties compared to other similar compounds.

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system. Its mechanism of action may involve:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. It may act as a ligand for specific receptors, influencing neurotransmitter release and uptake .

- Inhibition of Enzymatic Activity : Preliminary studies suggest potential inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition could lead to increased levels of monoamines in the brain, which is beneficial for treating mood disorders .

Biological Activity and Research Findings

Several studies have investigated the biological activity of this compound. Key findings include:

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Studies : In vivo studies demonstrated that administration of this compound resulted in significant increases in dopamine levels in rodent models. This suggests potential applications in treating neurodegenerative diseases or mood disorders .

- Antiparasitic Research : The compound was evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Results indicated that it exhibited moderate activity with an EC value suggesting further optimization could enhance its potency .

- Receptor Binding Studies : Binding assays revealed that this compound has a strong affinity for dopamine D2 receptors. This property is crucial for developing treatments targeting dopamine-related disorders .

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. Current data suggest that the compound exhibits moderate toxicity profiles; however, further toxicological studies are necessary to establish safe dosage ranges for potential therapeutic use.

Propriétés

IUPAC Name |

7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTPMWBRGXAFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595737 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-71-7 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydro-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.